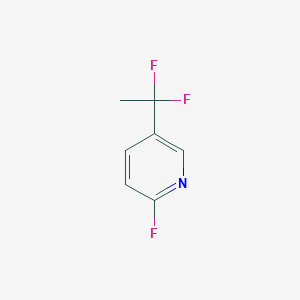

![molecular formula C10H17NO5 B2896991 1-[(叔丁氧基)羰基]-4-羟基吡咯烷-3-羧酸 CAS No. 1369237-37-5](/img/structure/B2896991.png)

1-[(叔丁氧基)羰基]-4-羟基吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine, which is a cyclic amine . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis .

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray diffraction and density functional theory (DFT) calculation . The molecular weight is 229.27 g/mol .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis

The compound has a molecular weight of 259.30 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 .科学研究应用

生物活性化合物的合成

1-[(叔丁氧基)羰基]-4-羟基吡咯烷-3-羧酸及其衍生物在合成各种生物活性分子中发挥着至关重要的作用。例如,带有叔丁氧基羰基 (Boc) 基团的化合物已被用于合成吡啶酮羧酸,后者表现出有效的抗菌活性 (Egawa 等,1984)。这些研究证明了此类中间体在开发新抗生素和理解构效关系中的重要性。

机理研究和合成方法

叔丁氧基羰基基团的迁移机理一直是深入研究的主题,揭示了对分子内过程的深刻见解。Xue 和 Silverman(2010)的一项研究报告了一次快速的 N→O Boc 迁移,展示了一种新的九元环状过渡态机理 (Xue & Silverman,2010)。这些发现对于理解受 Boc 保护的中间体在合成途径中的行为至关重要。

手性构筑块和对映选择性合成

1-[(叔丁氧基)羰基]-4-羟基吡咯烷-3-羧酸衍生物在为对映选择性合成创建手性构筑块中的用途已得到证实。例如,对新型手性助剂的合成和应用的研究突出了叔丁基衍生物在制备对映体纯化合物的应用,这对药物应用至关重要 (Studer、Hintermann 和 Seebach,1995)。

绿色化学和可持续解决方案

在绿色化学的背景下,已经探索了从可再生碳源合成 2-羟基异丁酸 (2-HIBA),叔丁基衍生物被认为是潜在的中间体。这种方法强调了此类化合物在开发生物技术工艺以从可再生资源生产有价值的化学品中的作用,从而促进可持续和环境友好的化学合成 (Rohwerder & Müller,2010)。

作用机制

Target of Action

It’s worth noting that the compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The mode of action involves the protection of amines during synthesis, preventing them from reacting with other reagents and allowing for selective reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of complex organic molecules. The BOC group protects amines, allowing for selective reactions in multi-step synthesis . This can affect various biochemical pathways depending on the specific synthesis process.

Result of Action

The result of the compound’s action is the successful protection of amines during synthesis, allowing for selective reactions and the creation of complex organic molecules . This can be crucial in the synthesis of pharmaceuticals and other organic compounds.

Action Environment

The action of 1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and a base . Furthermore, the removal of the BOC group can be accomplished with strong acids . Therefore, both the pH and the solvent used can significantly impact the compound’s action, efficacy, and stability.

安全和危害

生化分析

Biochemical Properties

It is known that it can act as a protecting group for some functional groups, such as ketones and amines . It can also serve as an intermediate in organic synthesis for the preparation of other organic compounds .

Molecular Mechanism

It is known that it can act as a protecting group in organic synthesis . This involves the addition of the BOC group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under refrigerated conditions .

属性

IUPAC Name |

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-4-6(8(13)14)7(12)5-11/h6-7,12H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPHKRGPEONGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B2896909.png)

![2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2896911.png)

![3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2896914.png)

![7-[(2-Chlorophenyl)methyl]-8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2896919.png)

![4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2896920.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2896925.png)

![2-[(But-2-ynoylamino)methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2896927.png)

![(2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2896928.png)

![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)